molecular formula C10H13BrN6O3 B130600 Adenosine kinase inhibitor GP515 CAS No. 144928-48-3

Adenosine kinase inhibitor GP515

Cat. No.: B130600
CAS No.: 144928-48-3
M. Wt: 345.15 g/mol
InChI Key: LTTBFVDMHCIDPM-BHBWVORQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GP515 involves several steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core is then brominated to introduce the bromine atom at the 3-position. The next step involves the attachment of the oxolane ring, which is achieved through a series of nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of GP515 typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves careful control of temperature, pressure, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

GP515 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxo derivatives, while reduction can yield different reduced forms of GP515 .

Scientific Research Applications

GP515 has a wide range of scientific research applications:

Mechanism of Action

GP515 exerts its effects by inhibiting the enzyme adenosine kinase. This inhibition leads to an increase in the concentration of adenosine, a potent anti-inflammatory mediator. The elevated adenosine levels help to down-regulate local inflammatory responses by suppressing the synthesis of pro-inflammatory cytokines such as interferon-gamma and tumor necrosis factor-alpha .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GP515

GP515 is unique due to its specific inhibition of adenosine kinase, leading to a targeted increase in adenosine levels. This targeted approach makes it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

144928-48-3

Molecular Formula

C10H13BrN6O3

Molecular Weight

345.15 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(4-amino-3-bromopyrazolo[3,4-d]pyrimidin-1-yl)-5-(aminomethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13BrN6O3/c11-7-4-8(13)14-2-15-9(4)17(16-7)10-6(19)5(18)3(1-12)20-10/h2-3,5-6,10,18-19H,1,12H2,(H2,13,14,15)/t3-,5-,6-,10-/m1/s1

InChI Key

LTTBFVDMHCIDPM-BHBWVORQSA-N

SMILES

C1=NC(=C2C(=N1)N(N=C2Br)C3C(C(C(O3)CN)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(N=C2Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CN)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(N=C2Br)C3C(C(C(O3)CN)O)O)N

Key on ui other cas no.

144928-48-3

Synonyms

4-amino-1-(5-amino-5-deoxy-1-beta-D-ribofuranosyl)-3-bromopyrazolo(3,4-d)pyrimidine
adenosine kinase inhibitor GP515
GP 1-515
GP-1-515

Origin of Product

United States

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